molecular formula C5H7N3O B6154387 3-(1H-1,2,4-triazol-3-yl)propanal CAS No. 2229541-79-9

3-(1H-1,2,4-triazol-3-yl)propanal

Cat. No.: B6154387
CAS No.: 2229541-79-9
M. Wt: 125.1
InChI Key:
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Description

3-(1H-1,2,4-triazol-3-yl)propanal is a chemical compound that features a triazole ring, a five-membered ring containing three nitrogen atoms. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-3-yl)propanal typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For instance, the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine can yield triazole derivatives . Another approach is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .

Industrial Production Methods

Industrial production of triazole derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(1H-1,2,4-triazol-3-yl)propanoic acid.

    Reduction: 3-(1H-1,2,4-triazol-3-yl)propanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, such as those involved in cell division and growth . The triazole ring’s ability to form hydrogen bonds and interact with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-3-yl)propanal is unique due to its specific structure, which includes an aldehyde group attached to the triazole ring. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as enzyme inhibition, make it a valuable compound for medicinal chemistry research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-1,2,4-triazol-3-yl)propanal involves the reaction of 3-amino-1H-1,2,4-triazole with propanal in the presence of a suitable catalyst.", "Starting Materials": [ "3-amino-1H-1,2,4-triazole", "propanal" ], "Reaction": [ "To a stirred solution of 3-amino-1H-1,2,4-triazole (1.0 equiv) in a suitable solvent, add propanal (1.2 equiv) and a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid.", "Heat the reaction mixture at reflux temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent system to obtain the desired product as a colorless oil." ] }

CAS No.

2229541-79-9

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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